3,6-dibromo-9H-fluorene
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Overview
Description
3,6-Dibromo-9H-fluorene is an organic compound with the molecular formula C₁₃H₈Br₂. It is a derivative of fluorene, where two bromine atoms are substituted at the 3 and 6 positions of the fluorene ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dibromo-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of fluorene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically takes place in a solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient and scalable production. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form 3,6-dibromo-9H-fluoren-9-one.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted fluorenes can be obtained.
Oxidation Products: The primary product is 3,6-dibromo-9H-fluoren-9-one.
Scientific Research Applications
3,6-Dibromo-9H-fluorene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,6-dibromo-9H-fluorene exerts its effects depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, its derivatives may interact with cellular targets, disrupting normal cellular functions and leading to therapeutic effects .
Comparison with Similar Compounds
3,6-Dichloro-9H-fluorene: Similar in structure but with chlorine atoms instead of bromine.
3,6-Dibromo-9,9-dimethyl-9H-fluorene: A derivative with additional methyl groups at the 9 position.
Uniqueness: 3,6-Dibromo-9H-fluorene is unique due to its specific bromine substitutions, which confer distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of specialized polymers and in optoelectronic applications .
Properties
IUPAC Name |
3,6-dibromo-9H-fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)12(8)6-10/h1-4,6-7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIWMQYRSIWOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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